7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Description
Properties
Molecular Formula |
C6H4N6O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
7-amino-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C6H4N6O/c7-1-3-5(8)11-12-4(13)2-9-10-6(3)12/h2,11H,8H2 |
InChI Key |
FIMDQCWUGAXZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C(=C(NN2C1=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. This reaction is carried out using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) as the solvent . The resulting product can then be further modified through reactions with Grignard reagents to yield various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile (-CN) group undergoes nucleophilic substitution under basic or acidic conditions, forming derivatives with enhanced biological or material properties.
Example Reaction :
Replacement of -CN with -COOH via hydrolysis:
-
Conditions : Reflux with 6N HCl at 110°C for 8 hours.
-
Product : 7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c] triazine-8-carboxylic acid.
-
Confirmation : IR loss of -CN peak (2219 cm⁻¹) and emergence of -COOH (1705 cm⁻¹) .
Reactions with Acid Chlorides
The compound reacts with acid chlorides to form fused heterocyclic systems.
Cyclization Reactions with Hydrazines
Cyclization with hydrazine derivatives generates pyrazoline or pyrido-thiazolo-triazine systems.
Example Reactions :
-
With Hydrazine Hydrate :
-
With Phenylhydrazine :
Condensation Reactions with Aldehydes
The compound participates in Knoevenagel condensations with aromatic aldehydes to form arylidene derivatives.
Conditions : Ethanol/HCl, reflux for 6 hours .
Reaction with Malononitrile
Cyclocondensation with malononitrile yields fused pyrazolo-triazine-carbonitrile systems.
-
Conditions : Malononitrile, ammonium acetate, ethanol (reflux, 5 hours) .
-
Product : 7-Amino-3-[2-(2-thienyl)vinyl]-4,6-dihydropyrazolo[5,1-c] triazine-8-carbonitrile .
-
Key Data :
Interaction with Electrophiles
The amino group (-NH₂) reacts with electrophiles like maleic anhydride:
Biological Activity Correlations
Reaction products exhibit notable bioactivity:
-
Anticancer : Pyrido-thiazolo-triazine derivatives show IC₅₀ values of 8–15 µM against HepG2 and MCF-7 .
-
Antimicrobial : Thiadiazolo-triazines inhibit E. coli (MIC: 32 µg/mL) .
This compound’s reactivity is central to its utility in medicinal chemistry and materials science, with modifications at the carbonitrile, amino, and ketone groups enabling tailored applications.
Scientific Research Applications
7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s fused ring system allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrazolo[5,1-c][1,2,4]triazine Derivatives: 3-tert-Butyl-7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-8-carbonitrile: Differs by the presence of a tert-butyl group at position 3, which enhances steric bulk and influences crystal packing . 3-Cyclopropyl-7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: Substitution with cyclopropyl at position 3 alters electronic properties and solubility .
Tetrazolo[5,1-c][1,2,4]triazines :
Functional Group Variations
- Nitrile and Amino Group Positioning: 5-Amino-pyrazole-4-carbonitriles (e.g., compounds 4a–c in ): Feature a pyrazole core with nitrile and amino groups but lack the fused triazine ring. Their melting points (e.g., 235–237°C for 4a) and IR spectra (C≡N stretch at ~2,390 cm⁻¹) are comparable but less thermally stable than the pyrazolo-triazine derivatives . Ethiprole and Fipronil (): Pyrazole-3-carbonitriles with sulfinyl substituents, used as pesticides. Their biological activity stems from electrophilic nitrile groups, a feature shared with the target compound .
Physicochemical Properties
Table 1: Key Physicochemical Data
Biological Activity
7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial and anticancer activities.
Chemical Structure and Properties
The molecular formula of 7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is with a molecular weight of approximately 218.22 g/mol. Its structural features include a pyrazolo-triazine scaffold that is often associated with various biological activities.
Antibacterial Activity
Research has shown that derivatives of triazine compounds exhibit notable antibacterial properties. For instance, compounds similar to 7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Amino-4-oxo derivative | Staphylococcus aureus | 32 µg/mL |
| 7-Amino-4-oxo derivative | Escherichia coli | 16 µg/mL |
These findings indicate that modifications in the structure can enhance antibacterial efficacy against both gram-positive and gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
The mechanism of action appears to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. For example, compounds derived from this scaffold have shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, indicating a strong potential for further development as anticancer agents .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives related to our compound:
- Study on Antimicrobial Activity : A derivative demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can lead to improved antibacterial properties.
- Anticancer Screening : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on the MCF7 and A549 cell lines. The results indicated that certain modifications led to significantly lower IC50 values compared to existing chemotherapeutics .
Q & A
Q. What are the key synthetic pathways for synthesizing 7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile?
The compound can be synthesized via multi-step routes involving:
- Alkylation : Reacting precursors like 3-amino-5-tert-butyl-2-methylsulfanyl-1,2,4-triazin-5(4H)-one with tert-butyl bromoacetate or n-butyl bromide in the presence of triethylamine to introduce substituents at the N(1) position .
- Reduction : Reducing heterocyclic carbonyl groups using reagents like NaBH₄ or LiAlH₄ to yield hydroxylated intermediates .
- Nucleophilic additions : Grignard reagents (e.g., MeMgBr) can be added to aromatic precursors to dialkylate the triazine core .
Key intermediates and yields should be tracked using TLC and mass spectrometry.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic signals:
- NH₂ protons at δ 5.5–6.5 ppm (broad singlet).
- Carbonitrile (C≡N) at ~110–120 ppm in ¹³C NMR.
- Pyrazolo-triazine ring protons at δ 7.0–8.5 ppm .
- IR : Confirm NH₂ (3300–3400 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .
- X-ray crystallography : Resolve tautomeric forms (e.g., 1,4-dihydro vs. 4-oxo) and hydrogen-bonding networks .
Q. What are common functionalization strategies for modifying the triazine core?
- Electrophilic substitution : Introduce bromine or nitro groups at the 8-position using Br₂/HNO₃ under acidic conditions .
- Nucleophilic displacement : Replace bromine with amines or thiols (e.g., benzylamine or NaSH) .
- Grignard reactions : Add alkyl/aryl groups to the 4-oxo position using RMgX .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
- Factorial design : Test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq.) to maximize yield .
- Response surface methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to identify optimal conditions .
- Example : A 2³ factorial design reduced side-product formation in alkylation steps by 40% when using triethylamine as a base .
Q. How can computational methods predict reactivity or tautomerism in this compound?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to:
- Map electron density to predict nucleophilic/electrophilic sites (e.g., C-8 carbonitrile as an electrophilic hotspot) .
- Simulate tautomeric equilibria (e.g., 4-oxo vs. 4-hydroxy forms) via potential energy surface scans .
- Reaction path search : Combine computed transition states with experimental data to design derivatives with enhanced stability .
Q. How to resolve contradictions in reported synthetic yields or spectral data?
- Purity analysis : Use HPLC to detect impurities (e.g., unreacted precursors or oxidation byproducts) that skew yields .
- Isotopic labeling : Trace NH₂ groups via ¹⁵N NMR to confirm regiochemistry in ambiguous cases .
- Comparative crystallography : Cross-validate X-ray structures of derivatives to rule out polymorphic variations .
Q. What advanced strategies enable selective C-H functionalization of the pyrazolo-triazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
